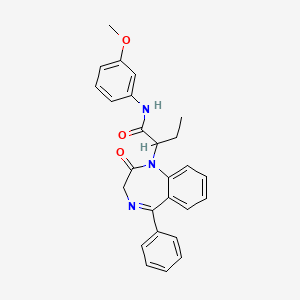

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-3-22(26(31)28-19-12-9-13-20(16-19)32-2)29-23-15-8-7-14-21(23)25(27-17-24(29)30)18-10-5-4-6-11-18/h4-16,22H,3,17H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDJPHTZCKZNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide is a compound that belongs to the class of benzodiazepines, known for their diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and its impact on various biological systems.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 532.6 g/mol. The structure features a benzodiazepine core, which is crucial for its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). This leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

2.2 Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antiinflammatory Activity : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. For instance, compounds derived from benzodiazepine frameworks have been reported to suppress IL-6 mRNA expression effectively .

- Analgesic Effects : Some derivatives exhibit analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds with structural similarities have demonstrated high selectivity for COX-2 inhibition, leading to reduced pain and inflammation .

3.1 In Vitro Studies

In vitro studies conducted on related compounds revealed that they effectively inhibit the expression of inflammatory mediators in human cell lines. For example, one study demonstrated that certain benzodiazepine derivatives significantly reduced IL-6 and IL-1β levels in liver hepatocytes exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

3.2 In Vivo Studies

In vivo models have confirmed these findings. Mice treated with benzodiazepine derivatives showed decreased macrophage infiltration in liver tissues following LPS administration, alongside notable reductions in serum levels of inflammatory cytokines . These results suggest a promising therapeutic profile for treating inflammatory conditions.

4. Comparative Analysis of Related Compounds

5. Conclusion

This compound demonstrates significant biological activity through its modulation of inflammatory pathways and potential analgesic effects. Future research should focus on detailed pharmacokinetics and the exploration of its efficacy in clinical settings to fully understand its therapeutic potential.

Q & A

Basic Question: What synthetic methodologies are reported for the preparation of N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide, and what intermediates are critical?

Methodological Answer:

The compound is synthesized via multi-step organic reactions, typically involving:

Core benzodiazepine formation : Cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions to form the 1,4-benzodiazepin-2-one scaffold .

Side-chain functionalization : Coupling the benzodiazepine core with activated carboxylic acid derivatives (e.g., via EDC/HOBt-mediated amidation) using 3-methoxyphenylamine as a nucleophile .

Key intermediates :

- Intermediate A : 5-Phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (core structure).

- Intermediate B : 2-Bromobutanamide precursor for alkylation.

- Intermediate C : N-(3-methoxyphenyl)carboxamide derivative for final coupling.

Yield optimization requires controlled reaction temperatures (0–25°C) and anhydrous solvents (e.g., DMF or THF) .

Advanced Question: How can computational approaches (e.g., DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to assess reactivity and interaction sites with biological targets like GABA receptors .

Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins. For example:

- Target : GABA-A receptor (PDB ID: 6HUP).

- Key interactions : Hydrogen bonding with Arg87 and hydrophobic contacts with Phe77 .

MD Simulations : Perform 100-ns simulations in explicit solvent to validate stability of ligand-receptor complexes .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy :

- 1H/13C NMR : Confirm methoxy group (δ 3.7–3.8 ppm for –OCH3) and benzodiazepine carbonyl (δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve diastereotopic protons in the butanamide chain.

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for benzodiazepinone and amide) .

Advanced Question: How can researchers resolve contradictions between observed and predicted pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

Solubility Enhancement :

- Co-solvent systems : Use PEG-400/water mixtures to improve aqueous solubility (test via shake-flask method) .

- Solid Dispersion : Formulate with PVP-K30 to increase dissolution rate (characterize via DSC/XRD).

Metabolic Stability :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust substituents (e.g., fluorination at metabolically labile sites) .

Contradiction Analysis : Cross-validate computational predictions (e.g., SwissADME) with experimental data using Bland-Altman plots .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this benzodiazepine derivative?

Methodological Answer:

GABA Receptor Binding Assay :

- Method : Competitive displacement of [³H]-flunitrazepam in rat cortical membranes .

- Outcome : IC50 values to compare affinity with diazepam.

Cytotoxicity Screening :

Enzyme Inhibition : Evaluate CYP3A4/2D6 interactions via fluorometric microsomal assays .

Advanced Question: How can process control and simulation tools optimize the scalability of this compound’s synthesis?

Methodological Answer:

Process Simulation : Use Aspen Plus® to model reaction kinetics and optimize parameters (temperature, stoichiometry) for large-scale production .

Quality-by-Design (QbD) :

- Critical Process Parameters (CPPs) : Reaction time, solvent purity.

- Design Space : Define via Plackett-Burman experiments to ensure robustness .

PAT (Process Analytical Technology) : Implement inline FTIR to monitor amidation completion in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.